Benzo[h]quinazolin-4(1H)-one
Overview
Description
Benzo[h]quinazolin-4(1H)-one is an organic compound that is part of the quinazoline family . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . This compound is a core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Synthesis Analysis
The synthesis of this compound involves a green, simple, and efficient method via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a benzothiazole moiety . This structure has been confirmed by single-crystal X-ray structure determination .Chemical Reactions Analysis
The chemical reactions of this compound involve a cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones with benzyl halides and allyl halides . This reaction shows good functional group tolerance .Physical and Chemical Properties Analysis
This compound is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 .Scientific Research Applications
Radioiodination and Biodistribution
Benzo[g]quinazolin-4(3H)-one derivatives have been studied for their potential in radioiodination and biodistribution in tumor-bearing mice. Such compounds can be successfully labeled with radioactive iodine, offering insights for developing potent radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).
Antiviral Activities
Some derivatives of benzo[h]quinazolin-4(1H)-one, like 3-sulphonamido-quinazolin-4(3H)-one, have shown significant antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. These compounds have been synthesized using microwave techniques and evaluated for their antiviral properties (Selvam et al., 2007).
Synthesis Techniques
Advanced techniques for the synthesis of quinazolin-4(1H)-ones have been developed, focusing on copper-mediated tandem C(sp2)-H amination and annulation. These methods are significant for constructing quinazolin-4(1H)-one frameworks, demonstrating their broad applications in biological, pharmaceutical, and material fields (Hu et al., 2019).
Anticancer and Antimicrobial Activities
Novel derivatives of this compound have shown promising anticancer and antimicrobial activities. For instance, certain compounds demonstrated significant activity against breast cancer cell lines and various microbial strains, highlighting their therapeutic potential (Gali et al., 2014).
Hepatocellular Carcinogenesis
Studies have shown that 5H-benzo[h]thiazolo[2,3-b]quinazolines can ameliorate hepatocellular carcinogenesis in rats. These compounds have demonstrated potential in downregulating inflammatory mediators and reducing oxidative and metabolic stress, suggesting their utility in treating hepatocellular carcinoma (Keshari et al., 2017).
Modulation of Muscarinic Acetylcholine Receptor
Benzoquinazolinone derivatives have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. These findings are significant for exploring new therapeutic options in treating neurological disorders (Mistry et al., 2016).
Fluorescence Chemosensors
Compounds like Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex have been developed as sensitive fluorescence chemosensors for detecting thymidine nucleotides. Such research highlights the potential of this compound derivatives in biochemical sensing applications (Jung et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3H-benzo[h]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYARVTSUNBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437166 | |
Record name | Benzo[h]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506418-75-3 | |
Record name | Benzo[h]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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